molecular formula C9H9N3S B187919 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 75218-27-8

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B187919
CAS No.: 75218-27-8
M. Wt: 191.26 g/mol
InChI Key: GKJMGRNQNUBUMM-UHFFFAOYSA-N
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Description

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms The 3-methylphenyl group is attached to the triazole ring, and a thiol group (-SH) is present at the 3-position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylbenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole-thiol compound. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like alkyl halides, while nucleophilic substitution may involve reagents like sodium azide or amines.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial and antifungal agent. It is also being investigated for its anticancer properties.

    Agriculture: It can be used as a fungicide or pesticide due to its ability to inhibit the growth of certain pathogens.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function. Additionally, the triazole ring can interact with nucleic acids or other biomolecules, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-4H-1,2,4-triazole-3-thiol
  • 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the methyl group on the phenyl ring. This structural feature can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological or chemical properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5-(3-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-3-2-4-7(5-6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJMGRNQNUBUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351088
Record name 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75218-27-8
Record name 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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